molecular formula C11H22O B090771 Undecanal CAS No. 112-44-7

Undecanal

Cat. No. B090771
CAS RN: 112-44-7
M. Wt: 170.29 g/mol
InChI Key: KMPQYAYAQWNLME-UHFFFAOYSA-N
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Description

Unique Structure and Optical Property of Undecagold Cluster

The synthesis of a novel dodeca-ligated undecagold cluster with a unique [core+two] structure is reported, which differs from the conventional icosahedron-based clusters. This [9+2] cluster exhibits an intense visible absorption band, attributed to the involvement of the exo gold atoms in its electronic structure, as supported by theoretical calculations .

Solubilization Site of Undecanal in Micelles

A comparative study on the oxidation of undecanal by chromic acid in micellar versus isotropic media reveals that undecanal is primarily solubilized within or near the hydrocarbon-like core of the micelles. This is evidenced by the negligible oxidation in micellar solutions compared to significant oxidation in isotropic solutions .

Synthesis of Bicyclic Core Structure of Furanoheliangolide Sesquiterpenes

A model synthesis of a bicyclo[6.2.1]undecane structure, representing the core of biologically active furanoheliangolide sesquiterpenes, was achieved through a retro-aldol reaction from a tricyclo[6.2.1.0^2,7]undecane. The precursor tricyclic compound was prepared via a Diels–Alder reaction and subsequent transformations .

Polymerization and Properties of Poly(Undecanal)

Crystalline poly(undecanal) was synthesized through anionic polymerization, with careful temperature control being crucial for successful polymerization. The resulting polymer displayed high crystallinity, with the paraffinic side chains playing a key role in crystallization. The polymer could be extruded into a coherent filament, although with negligible orientation .

Solvent-Free Synthesis of Bicyclo[6.2.1]undecane Ring System

A solvent-free Diels–Alder reaction was employed to synthesize a bicyclo[6.2.1]undecane model compound, which is part of the core structure of furanoheliangolide sesquiterpenes. Theoretical calculations were performed to understand the reactivity aspects of the cycloaddition .

Synthesis and Properties of Donor-Acceptor Stabilized Molecular Systems

The synthesis of new donor-acceptor stabilized molecular systems with a central bicyclo[4.4.1]undeca-l(10),3,6,8-tetraene-2,5-diylidene group is described. The spectral data of the synthesized compounds are reported and discussed, highlighting their chemical properties .

Odor Interaction between Bourgeonal and Undecanal

Undecanal is identified as an antagonist for bourgeonal-sensitive receptors in the human olfactory epithelium. Mixtures of bourgeonal and undecanal at isointense concentrations were investigated, revealing that at higher concentrations, the odor quality of the mixture is dominated by the antagonist, undecanal. This suggests low-affinity receptor antagonism affecting odor perception .

Synthesis of Functionalized Tetraoxaspiro[5.5]undecanes

The synthesis of (\u00b1)-E,E and (\u00b1)-Z,E 2,8-dihydroxymethyl-1,4,7,10-tetraoxaspiro[5.5]undecane is described, with selective modification of one sidechain examined for the (\u00b1)-E,E isomer. A tetraoxygenated analogue of an insect pheromone was also prepared .

Olfactory Properties of Undecan-x-ones and Derivatives

A study on the synthesis and odor properties of undecan-x-ones and their derivatives, including ethylene and propylene acetals, undecanols, and their acetates, was conducted. The compounds exhibited pleasant, fruity, and herbaceous odors, with ketones and their acetals being particularly valuable for their intense and pleasant odors .

Kinetics of Reductive Amination of 1-Undecanal

The kinetics of the rhodium-catalyzed reductive amination of 1-undecanal were studied in detail through experimental, computational, and simulation studies. A kinetic model was developed, which allows for process optimization and can be used to describe the kinetics of hydroaminomethylation by coupling hydroformylation and reductive amination .

Scientific Research Applications

  • Olfactory Research : Undecanal acts as an antagonist for bourgeonal-sensitive receptors in the human olfactory epithelium. This has implications in understanding the perception of odor mixtures in humans, as demonstrated by a study where undecanal dominated the odor quality of bourgeonal-undecanal mixtures at higher concentrations (Brodin, Laska, & Olsson, 2009).

  • Chemical Solubilization : A study on the solubilization of undecanal in micelles found that it is primarily solubilized inside or very close to the hydrocarbonlike core of the micelles. This has implications for understanding the chemical behavior of undecanal in different environments (Malliaris, 1981).

  • Medical Diagnostics : Research has shown that undecanal is one of the volatile organic compounds identified in the breath of multiple sclerosis patients. This finding is significant for the development of non-invasive diagnostic tools for multiple sclerosis (Ionescu et al., 2011).

  • Polymer Chemistry : Undecanal has been used in the synthesis of crystalline poly(undecanal) through anionic polymerization, contributing to the field of polymer chemistry and materials science (Starr & Vogl, 1978).

  • Pheromone Analysis : Studies have identified undecanal as a component of pheromones in insects such as ants and moths, with implications for understanding insect behavior and communication (Regnier & Wilson, 1968; Leyrer & Monroe, 1973).

  • Antimicrobial Properties : Research into the biological activity of undecan-x-ones, which include undecanal, has shown antimicrobial activity against various microorganisms, indicating potential applications in food and cosmetic stabilization (Kunicka-Styczyńska & Gibka, 2010).

Safety And Hazards

Undecanal has low toxicity by ingestion and skin contact . It is a skin irritant . It is a combustible liquid when exposed to heat or flame . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

There is ongoing research into the properties and applications of undecanal. For example, studies are investigating its role as an antagonist for bourgeonal-sensitive receptors in the human olfactory epithelium . This research could lead to new insights into how antagonistic interactions at the receptor level can affect the perception of odor mixtures in humans .

properties

IUPAC Name

undecanal
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InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3
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InChI Key

KMPQYAYAQWNLME-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=O
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Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID4021688
Record name Undecanal
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Molecular Weight

170.29 g/mol
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Physical Description

Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour
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Boiling Point

109.00 to 115.00 °C. @ 5.00 mm Hg
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Solubility

soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol)
Record name Undecanal
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Density

0.825-0.832
Record name Undecanal
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Vapor Pressure

0.06 [mmHg]
Record name Undecanal
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Product Name

Undecanal

CAS RN

112-44-7
Record name Undecanal
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Melting Point

-4 °C
Record name Undecanal
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Synthesis routes and methods

Procedure details

Also, in the method of preparing a mixture of cyclododecanol with cyclododecanone by oxidizing cyclododecane with a molecular oxygen-containing gas, undecylaldehyde is produced as a by-product and is contained in refined cyclododecanone fraction obtained by distillation of the mixture.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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